2-Benzylchromeno[3,4-d]triazol-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzylchromeno[3,4-d]triazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-16-15-14(12-8-4-5-9-13(12)21-16)17-19(18-15)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPJWRZGUGESPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2N=C3C4=CC=CC=C4OC(=O)C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzylchromeno 3,4 D Triazol 4 One and Analogues
Strategies for Constructing the Chromenone Moiety
The chromenone (2H-chromen-2-one) core is a privileged scaffold in medicinal chemistry. Its synthesis is well-documented, with several key strategies being particularly prominent.
Salicylaldehydes are common and readily available starting materials for building the chromenone framework. A prevalent method involves the Knoevenagel condensation of a salicylaldehyde (B1680747) with a compound containing an active methylene (B1212753) group, such as an acetophenone (B1666503) or arylacetonitrile, to form a chalcone (B49325) or an equivalent intermediate, which then undergoes cyclization. researchgate.netnih.gov For instance, the reaction of salicylaldehyde with acetophenone derivatives in the presence of a base yields chalcones that can be cyclized to form flavones, a class of chromenone derivatives. researchgate.netnih.gov
Another efficient protocol involves the direct reaction of salicylaldehydes and arylacetonitriles in the presence of a base like potassium tert-butoxide (tBuOK) in DMF to afford 2H-chromenones in good to excellent yields. nih.govresearchgate.net The Petasis reaction, a multi-component approach involving salicylaldehydes, vinylboronic acids, and amines, can also be employed. The initial products undergo thermal cyclization to generate 2H-chromene compounds. nih.gov These methods provide a reliable entry into the chromenone system, which can then be further functionalized to build the triazolone ring.
Table 1: Chromenone Synthesis from Salicylaldehyde Precursors
| Reaction Type | Precursors | Reagents/Conditions | Product Type | Reference(s) |
| Knoevenagel Condensation & Cyclization | Salicylaldehyde, Acetophenone | Base (e.g., KOH) | Flavan/Flavone (Chromenone derivative) | researchgate.net, nih.gov |
| Direct Condensation/Cyclization | Salicylaldehyde, Arylacetonitrile | tBuOK, DMF | 2H-Chromenone | nih.gov, researchgate.net |
| Petasis Reaction & Cyclization | Salicylaldehyde, Vinylboronic acid, Amine | Heat | 2H-Chromene | nih.gov |
| Knoevenagel/Cyclization | Salicylaldehyde, 4-hydroxy-6-methyl-2H-pyran-2-one | - | 1,3-Dicarbonyl intermediate for heterocycle synthesis | nih.gov |
3-(Bromoacetyl)coumarin and its derivatives are highly versatile building blocks for synthesizing a wide array of heterocyclic systems due to the reactivity of the α-bromocarbonyl moiety. nih.govfrontiersin.org These compounds serve as potent electrophiles, readily reacting with various nucleophiles. While often used to build other heterocyclic rings onto the coumarin (B35378) core, they can also undergo transformations that modify the primary chromenone structure. For example, reaction with substituted arylamines can yield 3-(2-(phenylanliino)acetyl)-2H-chromen-2-ones. iyte.edu.trnih.gov
The related compound, 3-acetyl-2H-chromen-2-one, can be synthesized and subsequently reacted with hydrazine (B178648) derivatives to form pyrazolyl-chromenones, demonstrating a pathway where a functional group at the 3-position is the key to further heterocycle construction. researchgate.netmdpi.com This strategy of building upon a pre-formed, activated coumarin scaffold is fundamental to creating more complex fused systems like the target molecule.
Table 2: Reactions of Activated Coumarin Derivatives
| Starting Material | Reagent | Product Type | Significance | Reference(s) |
| 3-(Bromoacetyl)coumarin | Arylamine | 3-(2-(phenylanliino)acetyl)-2H-chromen-2-one | Chromenone modification | iyte.edu.tr, nih.gov |
| 3-(Bromoacetyl)coumarin | Various nucleophiles | Fused and substituted heterocycles | Versatile intermediate | nih.gov, frontiersin.org |
| 3-Acetyl-6-bromo-2H-chromen-2-one | Hydrazine hydrate (B1144303) | 6-bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one | Heterocycle formation from a chromenone precursor | mdpi.com |
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. organic-chemistry.orgjwent.net This approach is prized for its efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.gov Several MCRs have been developed to access chromene and chromenone-based scaffolds. For example, a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines has been used to assemble chromeno[4,3-b]pyrrol-4(1H)-ones. nih.gov Similarly, the synthesis of 3,4-Dihydropyrano[c]chromene derivatives can be achieved via a one-pot reaction between 4-hydroxycoumarin (B602359), an aromatic aldehyde, and malononitrile. beilstein-journals.org These MCRs provide rapid access to complex chromene-fused systems, which are ideal platforms for further synthetic elaboration.
Approaches for Assembling the Triazolone Ring System
Once the chromenone moiety is formed and appropriately functionalized, the next critical step is the construction of the fused triazolone ring. This can be achieved through classical cyclocondensation reactions or modern click chemistry protocols.
Cyclocondensation is a fundamental process for forming heterocyclic rings, involving the joining of two or more molecules to form a cyclic structure. researchgate.net The synthesis of a triazole or triazolone ring often involves the reaction of a hydrazine derivative with a precursor containing one or more carbonyl groups. researchgate.net For instance, a reported synthesis of coumarin-triazole hybrids involves reacting a coumarin ester with hydrazine hydrate to form a coumarin hydrazide. This intermediate is then converted to a potassium salt of coumarin thiocarbazinate, which upon refluxing with excess hydrazine hydrate, cyclizes to form the triazole ring with the liberation of hydrogen sulfide. nih.gov
Analogously, the reaction of 3-acetyl-6-bromo-2H-chromen-2-one with hydrazine hydrate leads to the formation of a pyrazole (B372694) ring fused at the 3-position of the chromenone, showcasing a similar cyclocondensation pathway. mdpi.com To form the specific 2-benzylchromeno[3,4-d]triazol-4-one structure, a plausible route would involve the cyclocondensation of a 3-carboxy- or 3-carbonyl-functionalized chromenone with benzylhydrazine.
Table 3: Triazole Ring Formation via Cyclocondensation
| Precursor | Reagent(s) | Key Intermediate | Product | Reference(s) |
| Substituted Coumarin Ester | 1. Hydrazine hydrate2. CS₂/KOH3. Hydrazine hydrate | Coumarin hydrazide, Potassium thiocarbazinate | Coumarin-triazole hybrid | nih.gov |
| 3-Acetyl-6-bromo-2H-chromen-2-one | Hydrazine hydrate or Phenylhydrazine | - | Pyrazolyl-chromenone | mdpi.com |
| 1,3-Dicarbonyl Compounds | Hydrazine Derivatives | - | Pyrazoles | nih.gov, researchgate.net |
| 3-Hydrazinylquinoxaline-2(1H)-one | 2-Hydroxyimino-1,3-dicarbonyl compounds | Hydrazone | Pyrazolylquinoxalines | sciencedaily.com |
"Click chemistry" refers to reactions that are high-yielding, wide in scope, and simple to perform. youtube.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example and a primary method for synthesizing 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.gov This strategy has been widely applied to create coumarin-triazole conjugates. nih.govfrontiersin.orgresearchgate.net The typical approach involves two steps: first, functionalizing a coumarin derivative (e.g., a hydroxy-coumarin) with a terminal alkyne group (propargylation), and second, reacting this alkyne with an appropriate organic azide (B81097) in the presence of a Cu(I) catalyst. nih.gov To synthesize the target compound, this would involve reacting a propargylated chromenone with benzyl (B1604629) azide. researchgate.net
A more direct and highly relevant method for forming the fused chromeno[3,4-d][1,2,3]triazole ring system involves a 1,3-dipolar cycloaddition reaction. A novel microwave-assisted methodology has been developed where 2-C-Spiro-Glycosyl-3-Nitrochromenes react with sodium azide in DMF to directly yield (4S)-4-C-spiro-glycosyl-chromeno-[3,4-d] nih.goviyte.edu.trresearchgate.nettriazoles. researchgate.net A similar method was developed for 4-(trihalomethyl)-2,4-dihydrochromeno[3,4-d] nih.goviyte.edu.trresearchgate.nettriazoles starting from 3-nitro-2H-chromenes and sodium azide. researchgate.net This intramolecular cyclization strategy is powerful as it constructs the fused heterocyclic system in a single step and directly yields the desired oxidized triazole (triazolone) core.
Table 4: Triazole Ring Formation via Click Chemistry and Cycloaddition
| Strategy | Precursors | Reagents/Catalyst | Product Type | Reference(s) |
| CuAAC Click Reaction | O-propargylated coumarin, Benzyl azide | Cu₂O, Sodium ascorbate | 1-benzyl-4-(coumarinyloxymethyl)-1,2,3-triazole | researchgate.net |
| CuAAC Click Reaction | O-propargylated chromene, Benzene (B151609) sulfonamide azides | CuSO₄, Sodium ascorbate | Chromene-1,2,3-triazole-sulfonamide hybrid | nih.gov |
| 1,3-Dipolar Cycloaddition | 3-Nitro-2H-chromene derivative | Sodium azide, DMF/TsOH | Fused chromeno[3,4-d] nih.goviyte.edu.trresearchgate.nettriazole | researchgate.net |
| CuAAC Click Reaction | 2-amino-7-propargyloxy-4H-chromene, Glucopyaranosyl azide | CuNPs@Montmorillonite K10 | Chromene−D-glucose hybrid |
Reactions with Aryl Diazonium Salts and Isocyanides
The construction of the 1,2,4-triazole (B32235) ring fused to a chromenone backbone can be effectively achieved through cycloaddition reactions involving aryl diazonium salts and isocyanides. frontiersin.orgnih.gov This method represents a powerful strategy for forming the heterocyclic core. In this transformation, the aryl diazonium salt acts as a source of two nitrogen atoms, while the isocyanide provides a carbon and a nitrogen atom to the forming triazole ring.
The reaction typically proceeds as a [3+2] cycloaddition. frontiersin.orgnih.gov For the synthesis of the target compound, a suitable precursor would be an isocyanide derived from a chromone (B188151) scaffold. This intermediate would react with an aryl diazonium salt. The regioselectivity of the cycloaddition can often be controlled by the choice of catalyst, with silver (I) catalysts favoring the formation of 1,3-disubstituted-1,2,4-triazoles and copper catalysts leading to 1,5-disubstituted isomers. frontiersin.orgnih.gov A metal-free approach has also been developed for the synthesis of 1,3-diaryl-1,2,4-triazoles via a decarboxylative annulation of 2-aryl-2-isocyanoacetates with aryldiazonium salts. researchgate.net
Another strategy involves the reaction of diazo compounds with diazonium salts. nih.gov This catalyst-free method proceeds through a diazenium (B1233697) intermediate, which can then react with nitriles to yield substituted 1,2,4-triazoles in good to excellent yields. nih.gov Aryl diazonium salts bearing electron-withdrawing groups have been shown to be particularly effective in this transformation. nih.gov
| Reagent Type | Example Reagents | Role in Synthesis | Reference |
|---|---|---|---|
| Aryl Diazonium Salts | p-Substituted benzenediazonium (B1195382) tetrafluoroborates, Aryl diazonium salts with electron-withdrawing groups | N-N unit precursor for the triazole ring | nih.govnih.gov |
| Isocyanides | 2-Isocyanoacetates | C-N unit precursor for the triazole ring | researchgate.net |
| Diazo Compounds | Aryl diazoesters | Reacts with diazonium salts to form a key diazenium intermediate | nih.gov |
| Nitriles | Acetonitrile, Benzonitrile | Reacts with diazenium intermediate in a cyclization/condensation pathway | nih.gov |
Oxidative Cyclization Methodologies
Oxidative cyclization is a prevalent and robust method for constructing fused triazole systems. This approach typically involves the intramolecular cyclization of a linear precursor, such as an amidrazone, which is oxidized to form the final heterocyclic ring. For the synthesis of chromeno[3,4-d]triazol-4-ones, the key intermediate would be derived from a 4-hydroxycoumarin or a related chromone derivative.
One common pathway involves the reaction of a 2-hydrazinyl derivative of a heterocycle with an electrophilic reagent, followed by cyclization. nih.gov A more direct oxidative approach involves the cyclization of precursors like substituted 4-(2-mercaptophenyl)-4H-1,2,4-triazolium species to form fused systems. researchgate.net Mechanistic studies suggest that these reactions often proceed through a disulfide intermediate, which, particularly in the presence of acid, converts to the final tricyclic product. nih.govresearchgate.net
In a copper-catalyzed variant, a cascade reaction involving addition, oxidation, and cyclization can be employed. frontiersin.orgnih.gov For instance, the reaction of amides and nitriles in the presence of a copper catalyst and an oxidant like O₂ can lead to the formation of 3,5-disubstituted-1,2,4-triazoles. frontiersin.orgnih.gov This methodology could be adapted by using a chromone-based amide or nitrile to build the desired fused ring system.
| Precursor Type | Oxidant/Catalyst | Key Features | Reference |
|---|---|---|---|
| N4-(2-thio-phenyl) substituted triazoles | Mild oxidizing agents (e.g., DMSO, air) | Proceeds via a disulfide intermediate; acid can increase the reaction rate. | nih.govresearchgate.net |
| Amides and Nitriles | O₂, Copper Catalyst (e.g., phen-McM-41-CuBr) | Cascade addition-oxidation-cyclization process. | frontiersin.orgnih.gov |
| Bis(arylhydrazones) | Cu(OAc)₂ | Involves continuous C-H functionalization and C-C, N-N, C-N bond formation. | frontiersin.orgnih.gov |
Convergent and Divergent Synthesis Strategies for the Fused System
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical convergent strategy for the synthesis of complex molecules like this compound from simple starting materials in a single step. frontiersin.orgnih.gov These reactions are of great interest as they reduce the need for purification of intermediates, saving time and resources. nih.gov
A plausible MCR approach to the target scaffold could involve the combination of a 4-hydroxycoumarin derivative, a source for the benzyl group (e.g., benzaldehyde), and a triazole precursor (e.g., 3-amino-1,2,4-triazole or an azide source). frontiersin.orgrsc.org For example, a metal-free, base-promoted three-component reaction has been reported for linking 1,3-diones like 4-hydroxycoumarin to 1,2,4-triazoles via a benzyl bridge. rsc.org Another approach is the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, which can be performed as a one-pot, three-component reaction between a halide (like benzyl bromide), sodium azide, and a terminal alkyne. nih.govchapman.edu Adapting this to the chromenone system would involve using an alkyne-functionalized chromenone.
| Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Aldehyde, Dimedone, 1H-1,2,4-triazol-3-amine | MIL-101(Cr) / Acetonitrile, r.t. | Triazoloquinazoline derivatives | frontiersin.org |
| 4-Hydroxycoumarin, trans-β-nitrostyrene, Aldehyde hydrazone | Na₂CO₃ / Metal-free | 1,2,4-Triazole-linked 1,3-diones | rsc.org |
| α-Halo ketone, Sodium azide, Terminal alkyne | Cu(I) (in situ) / aq. PEG | 1,4-Disubstituted 1,2,3-triazoles | chapman.edu |
| Benzyl halide, Sodium azide, O-propargylbenzaldehyde | Cu(OAc)₂·H₂O | 1,2,3-Triazole derivatives | nih.gov |
Sequential Annulation and Functionalization Routes
In contrast to convergent MCRs, divergent strategies involving sequential annulation and functionalization offer a more controlled, stepwise approach to the synthesis of the this compound core. This route allows for the isolation of intermediates and provides flexibility for introducing molecular diversity at various stages.
A typical sequential route could begin with the synthesis of the chromenone core, followed by the annulation (fusion) of the triazole ring. For instance, a 3-halo-4-hydroxycoumarin could be functionalized with a hydrazine derivative, which is then cyclized to form the triazole ring. Alternatively, the synthesis could start with a pre-formed benzyl-substituted triazole that is subsequently annulated with a suitable benzene derivative to build the chromenone ring system.
A powerful tool in this context is the cascade C–H functionalization/annulation reaction. rsc.org For example, a Pd-catalyzed reaction has been used to annulate 2-aryl-1,3-dicarbonyls with Morita–Baylis–Hillman adducts, forming a chromenyl system through cascade C-C and C-O bond formation. rsc.org A similar strategy could be envisioned where a pre-functionalized triazole is used as one of the coupling partners to sequentially build the fused target molecule. This step-by-step approach is particularly useful for creating libraries of analogues for structure-activity relationship studies.
Catalyst Systems and Reaction Conditions Optimization
Metal-Catalyzed Processes (e.g., Copper Catalysis)
Metal catalysis, particularly using copper, is instrumental in many of the synthetic routes toward triazole-fused heterocycles. nih.govresearchgate.net Copper catalysts are renowned for their efficiency, selectivity, and functional group tolerance in key bond-forming reactions. researchgate.net
The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, which regioselectively yields 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net This reaction is fundamental to both one-pot and sequential strategies for accessing the target scaffold. Various copper sources can be used, including Cu(I) salts like CuI or CuBr, or Cu(II) salts like CuSO₄ or Cu(OAc)₂ which are reduced in situ. frontiersin.orgnih.govnih.gov The development of heterogeneous copper catalysts, such as copper nanoparticles or copper supported on polymers or metal-organic frameworks, facilitates easier catalyst separation and recycling. frontiersin.orgresearchgate.net
Beyond cycloadditions, copper catalysts are also employed in oxidative cyclization reactions. frontiersin.orgnih.gov For example, Cu(OAc)₂ has been used to catalyze the formation of 2,4,5-triaryl-1,2,3-triazoles from bis(arylhydrazones). frontiersin.orgnih.gov The optimization of these catalytic systems involves screening different copper sources, ligands (such as 1,10-phenanthroline), bases, and solvents to maximize yield and selectivity for the desired chromeno[3,4-d]triazol-4-one product. beilstein-journals.org
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Cu(I) salts (e.g., CuI, CuBr) | Azide-Alkyne Cycloaddition (CuAAC) | High regioselectivity for 1,4-disubstituted triazoles. | researchgate.netbeilstein-journals.org |
| Cu(OAc)₂·H₂O | One-pot three-component click reaction | Efficient for generating organic azides in situ. | nih.gov |
| Cu(OAc)₂ | Oxidative C-H functionalization/cyclization | Enables multiple bond formations in one step. | frontiersin.orgnih.gov |
| phen-McM-41-CuBr | Cascade addition-oxidation-cyclization | Heterogeneous catalyst, potentially recyclable. | frontiersin.orgnih.gov |
| CuCl / MeOLi | Three-component reaction of alkynes, azides, and arylboronic acids | Allows one-pot synthesis of fully decorated 1,2,3-triazoles at room temperature. | beilstein-journals.org |
Organocatalytic Transformations
Organocatalysis has emerged as a powerful, metal-free approach for the synthesis of complex heterocyclic systems, including analogues of chromeno[3,4-d]triazol-4-one. These reactions avoid the use of potentially toxic and expensive metal catalysts, aligning with the principles of green chemistry.
A notable example is the organocatalytic Huisgen [3+2] cycloaddition for the synthesis of 1,2,3-triazole-fused spirochromenes. In one reported strategy, the reaction proceeds using pyrrolidine (B122466) as an organic catalyst. This transformation involves the reaction of precursor molecules that ultimately form the triazole ring fused to a spirochromene core. The use of simple amine catalysts like pyrrolidine is advantageous due to their low cost, ready availability, and environmentally friendly nature. This method represents an effective pathway to complex chromene-triazole structures, demonstrating the utility of organocatalysis in this area of heterocyclic chemistry.
General organocatalytic approaches for the synthesis of 1,2,3-triazoles often employ various amines, amino acids, or guanidines to facilitate the cycloaddition between azide and alkyne precursors or their equivalents. nih.gov For instance, tetramethyl guanidine (B92328) (TMG) has been used to catalyze the reaction between 2,4-diketoesters and azides to furnish functionalized 1,2,3-triazoles. nih.gov These metal-free strategies underscore the versatility of organocatalysis in constructing the triazole core, a key component of the target scaffold.
Green Chemistry Approaches (e.g., Microwave-Assisted Synthesis, Solvent-Free Conditions)
Green chemistry principles are increasingly being integrated into the synthesis of chromeno[3,4-d]triazol-4-one analogues to enhance efficiency, reduce waste, and minimize environmental impact. Microwave-assisted synthesis and the use of eco-friendly solvents are prominent strategies in this context.
A significant advancement is the development of a metal-free, one-pot, microwave-assisted synthesis of 4-aryl-1,4-dihydrochromeno-triazoles. nih.govrsc.orgbohrium.comx-mol.com This method utilizes polyethylene (B3416737) glycol (PEG400), a biodegradable and low-toxicity solvent, as the reaction medium. nih.govrsc.org The process involves a three-step sequential reaction starting from readily available building blocks, all conducted under microwave irradiation (300 W). nih.gov This approach not only accelerates the reaction, leading to good yields in short timeframes, but also simplifies the procedure by combining multiple steps into a single operation. nih.govbohrium.com
The reaction proceeds smoothly for a variety of substrates, demonstrating its broad applicability. The table below summarizes the results for the synthesis of select 4-aryl-1,4-dihydrochromeno-triazole analogues using this green, one-pot methodology. nih.gov
Table 1: Microwave-Assisted One-Pot Synthesis of 4-Aryl-1,4-dihydrochromeno-triazoles
| Entry | Salicylaldehyde | β-Nitrostyrene | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Unsubstituted | Unsubstituted | 4a | 75 |
| 2 | 5-Bromo | 4-Chloro | 4d | 69 |
| 3 | 3,5-Di-tert-butyl | 4-Nitro | 4i | 81 |
Data sourced from a metal-free, one-pot microwave-assisted procedure in PEG400. nih.gov
Another powerful green method involves the microwave-assisted synthesis of (4S)-4-C-spiro-glycosyl-chromeno-[3,4-d] nih.govrsc.orgbohrium.comtriazoles. researchgate.netresearchgate.net This reaction, a 1,3-dipolar cycloaddition of 2-C-spiro-glycosyl-3-nitrochromenes with sodium azide, is completed in just one minute under microwave irradiation (100 W, 120 °C) in dry DMF, achieving high yields and purity. researchgate.netresearchgate.net The remarkable reduction in reaction time compared to conventional heating methods highlights the efficiency of microwave technology.
Stereoselective Synthesis Considerations
The chromeno[3,4-d]triazol-4-one scaffold and its analogues, particularly the 1,4-dihydro versions, possess a stereogenic center at the C4 position of the chromene ring. Consequently, controlling the stereochemical outcome of the synthesis is a critical consideration for accessing specific stereoisomers, which may exhibit distinct biological activities.
Significant progress has been made in the stereoselective synthesis of related structures, providing a blueprint for controlling the stereochemistry of the target compound. A key achievement is the synthesis of enantiopure (4S)-4-C-spiro-glycosyl-chromeno-[3,4-d] nih.govrsc.orgbohrium.comtriazoles. researchgate.netresearchgate.net In this approach, the stereochemistry is governed by the use of a chiral substrate, specifically a sugar-derived 3-C-vinyl nitro-olefin, which undergoes an oxa-Michael-Aldol reaction to form a 2-C-spiro-glycosyl-3-nitrochromene. researchgate.net The subsequent microwave-assisted cycloaddition with sodium azide proceeds with retention of the established stereochemistry, affording the enantiopure (4S) product. The absolute configuration of the final product was unequivocally confirmed by single-crystal X-ray analysis. researchgate.net
Furthermore, studies on the diastereoselective synthesis of other fused chromene systems offer valuable mechanistic insights. For example, the 1,3-dipolar cycloaddition reaction to form complex polycyclic systems containing a chromene ring has been shown to proceed with high diastereoselectivity. Mechanistic studies suggest that these reactions often proceed via an endo-[3+2] cycloaddition pathway, which dictates the relative stereochemistry of the newly formed chiral centers. Understanding these stereochemical precedents is crucial for designing synthetic routes that selectively yield the desired diastereomer of chromeno[3,4-d]triazol-4-one analogues.
Chemical Reactivity and Transformations of 2 Benzylchromeno 3,4 D Triazol 4 One
Electrophilic Substitution Reactions on the Chromenone Ring
The chromenone core of 2-Benzylchromeno[3,4-d]triazol-4-one possesses an aromatic character, making it susceptible to electrophilic substitution reactions. The position of substitution is influenced by the electron-donating and -withdrawing effects of the existing substituents on the benzene (B151609) ring. wikipedia.orgbyjus.com Generally, electron-donating groups activate the ring towards electrophilic attack and direct substitution to the ortho and para positions, while electron-withdrawing groups have a deactivating effect. wikipedia.org
Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be carried out with elemental halogens in the presence of a Lewis acid catalyst. wikipedia.orgbyjus.com The specific conditions and regioselectivity of these reactions on the this compound scaffold would require experimental investigation, as the fused triazolone ring will also exert an electronic influence. The reactivity of heterocyclic compounds in electrophilic substitutions can vary, with five-membered rings often being more reactive than six-membered ones. youtube.com
Table 1: Potential Electrophilic Substitution Reactions on the Chromenone Ring
| Reaction | Reagents | Potential Product |
| Nitration | HNO₃, H₂SO₄ | Nitro-2-benzylchromeno[3,4-d]triazol-4-one |
| Bromination | Br₂, FeBr₃ | Bromo-2-benzylchromeno[3,4-d]triazol-4-one |
| Chlorination | Cl₂, AlCl₃ | Chloro-2-benzylchromeno[3,4-d]triazol-4-one |
| Sulfonation | Fuming H₂SO₄ | This compound-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-2-benzylchromeno[3,4-d]triazol-4-one |
Nucleophilic Additions and Substitutions on the Triazolone Moiety
The triazolone ring in this compound contains several sites susceptible to nucleophilic attack. The nitrogen atoms of the triazole ring are generally nucleophilic. youtube.com The reactivity of triazoles in nucleophilic substitutions can be complex, with the outcome often depending on the specific triazole isomer and reaction conditions. nih.govresearchgate.net For instance, the nitrogen atoms in a 1,2,3-triazole ring can exhibit varying degrees of nucleophilicity. youtube.com
Furthermore, the carbonyl group of the triazolone moiety can undergo nucleophilic addition reactions. However, direct nucleophilic substitution on the triazole ring itself is less common and often requires activation, for example, by a leaving group at a carbon atom of the ring. researchgate.net Reactions with strong nucleophiles could potentially lead to ring-opening of the triazolone.
Ring-Opening and Rearrangement Reactions
The fused heterocyclic system of this compound can undergo ring-opening or rearrangement reactions under specific conditions, such as treatment with strong acids, bases, or heat. For instance, treatment of related 1,2,4-triazole (B32235) derivatives with bases can lead to ring cleavage. nih.gov Similarly, the reaction of certain tetrazolium salts with amines can result in the formation of triazoles through a ring-opening and rearrangement mechanism. nih.gov The stability of the chromeno[3,4-d]triazol-4-one system will depend on the specific reaction conditions employed.
Functionalization at Peripheral Positions (e.g., Benzyl (B1604629) Moiety)
The benzyl group attached at the 2-position of the triazole ring offers a prime site for further functionalization. The benzylic protons are relatively acidic and can be removed by a suitable base, generating a benzylic carbanion. This intermediate can then react with various electrophiles, allowing for the introduction of a wide range of substituents. wikipedia.org
Additionally, the aromatic ring of the benzyl group can undergo electrophilic substitution reactions, similar to those described for the chromenone ring. wikipedia.org The position of substitution on the benzyl ring will be directed by the electron-donating nature of the alkyl substituent. wikipedia.org The development of methods for the functionalization of benzylic positions is an active area of research. beilstein-journals.orgbeilstein-journals.orgacs.org
Table 2: Examples of Functionalization Reactions at the Benzyl Moiety
| Reaction Type | Reagent | Potential Product |
| Halogenation (Benzylic) | N-Bromosuccinimide (NBS) | 2-(Bromobenzyl)chromeno[3,4-d]triazol-4-one |
| Oxidation (Benzylic) | KMnO₄ | 2-(Carboxy)chromeno[3,4-d]triazol-4-one |
| Electrophilic Aromatic Substitution (on Benzyl Ring) | HNO₃, H₂SO₄ | 2-(Nitrobenzyl)chromeno[3,4-d]triazol-4-one |
Derivatization Strategies for Structure–Activity Relationship (SAR) Studies
The development of derivatives of this compound is crucial for exploring its structure-activity relationships (SAR) for potential biological applications. nih.gov SAR studies on related heterocyclic systems, such as chromenes and triazoles, have demonstrated that small structural modifications can significantly impact biological activity. researchgate.netnih.gov
Derivatization strategies can focus on several key areas of the molecule:
Modification of the Benzyl Group: Introducing various substituents onto the phenyl ring of the benzyl group or replacing the benzyl group with other alkyl or aryl moieties can probe the importance of this group for biological activity.
Substitution on the Chromenone Ring: As discussed in section 3.1, introducing different functional groups at various positions on the chromenone ring can modulate the electronic and steric properties of the molecule.
Modification of the Triazolone Ring: While synthetically more challenging, modifications to the triazolone ring, such as alkylation or acylation at the nitrogen atoms, could lead to novel compounds with altered properties.
The synthesis of a library of derivatives based on these strategies would enable a comprehensive SAR study, potentially identifying compounds with enhanced potency and selectivity for a particular biological target. The synthesis of various triazole derivatives is a well-established field, with numerous methods available for their construction and modification. nih.govfrontiersin.orgorganic-chemistry.orgorganic-chemistry.org
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in confirming the molecular structure of newly synthesized compounds. High-resolution NMR, FT-IR, and mass spectrometry each offer unique insights into the molecular framework of 2-Benzylchromeno[3,4-d]triazol-4-one.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of the molecule.
¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons. The benzyl (B1604629) group would exhibit a characteristic singlet for the methylene (B1212753) (CH₂) protons, typically in the range of δ 5.5-5.6 ppm. rsc.org The protons of the benzyl's phenyl ring and the four aromatic protons on the chromenone core would produce a complex multiplet pattern in the aromatic region (approximately δ 7.0-8.5 ppm). mdpi.comscielo.br
¹³C-NMR: The carbon spectrum provides information on all unique carbon atoms. Key expected signals include the lactone carbonyl (C=O) of the chromenone ring at a downfield shift (around δ 157-162 ppm). nih.gov The carbons of the triazole ring are anticipated to appear in the δ 140-155 ppm range. mdpi.com The benzyl methylene carbon would be observed further upfield, while the aromatic carbons of both the benzyl and chromenone moieties would resonate between δ 115-135 ppm. rsc.orgmdpi.com
2D-NMR: To unambiguously assign these signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, allowing for a complete and accurate assignment of the molecular structure. researchgate.netmdpi.com
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
|---|---|---|
| Lactone C=O | - | ~157-162 |
| Triazole Carbons | - | ~140-155 |
| Aromatic C-H/C | ~7.0-8.5 | ~115-135 |
Note: These are estimated values based on similar reported structures.
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by several key absorption bands. A strong band corresponding to the C=O stretching vibration of the lactone functional group in the chromenone ring is expected around 1700-1750 cm⁻¹. nih.gov The vibrations of the C=N and N=N bonds within the triazole ring would likely appear in the 1450-1600 cm⁻¹ region. researchgate.net Aromatic C=C stretching vibrations from both the chromenone and benzyl rings are also expected in this region. researchgate.net Furthermore, aromatic and aliphatic C-H stretching bands would be observed above 3000 cm⁻¹ and between 2850-3000 cm⁻¹, respectively. nih.gov
Table 2: Key Expected FT-IR Vibrational Frequencies
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
|---|---|---|
| Lactone C=O | Stretching | 1700 - 1750 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Triazole Ring (C=N, N=N) | Stretching | 1450 - 1600 |
| Aromatic C-H | Stretching | > 3000 |
Note: Frequencies are based on data from analogous compounds. mdpi.comnih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C₁₇H₁₁N₃O₂, the calculated exact mass is 289.0851 g/mol . HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million, thereby unequivocally confirming the molecular formula. This technique has been successfully used to verify the structures of numerous triazole derivatives. rsc.orgmdpi.commdpi.com
Single Crystal X-ray Diffraction Analysis for Solid-State Structure
While spectroscopic methods map out the connectivity of a molecule, only single-crystal X-ray diffraction can reveal its precise three-dimensional structure in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. nih.gov
Although this compound lacks strong hydrogen bond donors like O-H or N-H groups, its crystal packing would be stabilized by a network of weaker intermolecular interactions. nih.gov These include weak C-H···O and C-H···N hydrogen bonds, where the hydrogen atoms of the benzyl and aromatic groups interact with the oxygen atom of the carbonyl group and the nitrogen atoms of the triazole ring. mdpi.com Additionally, π-π stacking interactions between the electron-rich aromatic systems of the chromenone core and the benzyl substituent are expected to play a significant role in the supramolecular assembly. nih.gov The analysis of these non-covalent interactions is crucial for understanding the crystal's stability and physical properties. nih.gov
A successful single-crystal X-ray diffraction experiment would provide detailed crystallographic data. This includes the unit cell dimensions (a, b, c, α, β, γ), the space group, and the calculated density. mdpi.com
Table 3: Representative Crystallographic Data for a Heterocyclic Compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 15.2 |
| c (Å) | 10.1 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 1250 |
| Z (molecules/unit cell) | 4 |
Note: This table presents typical data for a molecule of similar size and is for illustrative purposes only. Actual values must be determined experimentally.
Conformational Preferences and Dynamics in Solution and Solid State
The three-dimensional arrangement of atoms in this compound is dictated by the interplay of its constituent parts: the rigid chromeno-triazolone fused system and the flexible N-benzyl substituent.
In the solid state , it is anticipated that the molecule will adopt a single, low-energy conformation. The extensive π-system of the chromeno[3,4-d]triazol-4-one core is expected to be largely planar. The conformation will be primarily determined by the orientation of the benzyl group relative to this fused ring system, influenced by crystal packing forces. X-ray crystallography studies on related fused heterocyclic systems have shown that intermolecular interactions, such as π–π stacking, can significantly influence the observed solid-state conformation. For instance, in some substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, the triazole and indole (B1671886) rings are found to be twisted relative to each other. jyu.fi
In solution , the molecule is expected to exhibit greater conformational flexibility. The primary source of this dynamic behavior is the rotation around the C-N bond connecting the benzyl group to the triazole ring. This rotation would give rise to a variety of conformers in equilibrium. The presence of a flexible benzyl substituent can allow the molecule to adopt different conformations, which may be of importance for its biological activity. nih.gov The equilibrium between these conformers can be influenced by the polarity of the solvent, as observed in studies of N-substituted benzotriazoles where the isomeric composition is solvent-dependent. Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool to probe these dynamic processes in solution.
The potential conformational features are summarized in the table below, based on principles of structural chemistry and data from analogous compounds.
| Feature | Solid State | Solution |
| Chromeno-triazolone Core | Likely planar | Largely planar |
| Benzyl Group Orientation | Fixed, single conformation | Dynamic, multiple conformers in equilibrium |
| Overall Flexibility | Low | High, primarily due to benzyl group rotation |
Tautomerism and Isomeric Equilibria within the Triazolone Core
The 1,2,4-triazolone ring within the this compound structure is susceptible to tautomerism, a phenomenon involving the migration of a proton to create constitutional isomers that are in equilibrium. For a 1,2,4-triazol-3-one system, several tautomeric forms are theoretically possible, primarily involving keto-enol and imine-amine tautomerism. ijsr.netdaneshyari.com
Given the structure of this compound, the principal tautomeric equilibrium to consider is the keto-enol type. The "keto" form is the named this compound, featuring a carbonyl group at position 4. The "enol" tautomer would arise from the migration of a proton from a nitrogen atom of the triazole ring to the carbonyl oxygen, resulting in a hydroxyl group at position 4 and a shift in the double bond arrangement within the heterocyclic core.
However, theoretical and experimental studies on related 1,2,4-triazol-3-ones have shown that the keto tautomer is generally the most stable form in both the gas phase and in solution. daneshyari.com For 5-substituted 2,4-dihydro-1,2,4-triazol-3-ones, the keto tautomer is predicted to be the predominant form. researchgate.net Similarly, for 3-mercapto-1,2,4-triazoles, the thione form is favored over the thiol form. ijsr.netnih.gov
The potential tautomeric forms for the core structure are illustrated below:
| Tautomeric Form | Structural Description | Anticipated Stability |
| Keto Form (Triazolone) | Contains a C=O group at position 4. | Generally the more stable and predominant form. daneshyari.com |
| Enol Form (Hydroxytriazole) | Contains a C-OH group at position 4 and an altered double bond arrangement in the triazole ring. | Generally less stable. |
The fusion of the chromone (B188151) ring and the presence of the N-benzyl substituent can influence the electronic properties of the triazolone ring and thus may have a subtle effect on the tautomeric equilibrium. However, based on the available literature for related systems, it is highly probable that this compound exists predominantly in the keto form as depicted by its name. Spectroscopic techniques such as UV-Vis and IR spectroscopy, in conjunction with computational studies, would be instrumental in definitively characterizing the tautomeric behavior of this specific compound.
No Publicly Available Computational Data for this compound
Following a comprehensive search of available scientific literature and databases, no specific computational or theoretical investigations for the chemical compound This compound have been found. The requested detailed analysis, including quantum chemical calculations and molecular docking studies, appears to have not been published in the public domain for this particular molecule.
While extensive research exists on the computational analysis of various other triazole derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from these related but distinct compounds. Methodologies such as Density Functional Theory (DFT), Hartree-Fock (HF) calculations, and molecular docking are commonly applied to the broader class of triazoles to explore their structural, electronic, and biological properties. ekb.egpensoft.netmdpi.comnih.govresearchgate.netejosat.com.trepstem.netdnu.dp.ua
These computational techniques are instrumental in modern chemistry for:
Geometry Optimization and Stability: Determining the most stable three-dimensional structure of a molecule and its energetic properties. epstem.netnih.gov
Electronic Structure Analysis: Investigating the distribution of electrons within the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's stability. ejosat.com.trresearchgate.netntu.edu.iqnih.gov The Molecular Electrostatic Potential (MEP) map is also used to predict sites for electrophilic and nucleophilic attack. ejosat.com.trnih.gov
NBO Analysis: Examining charge transfer and hyperconjugative interactions within the molecule.
Spectroscopic Prediction: Calculating theoretical spectroscopic data, such as NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method, to aid in the structural elucidation of synthesized compounds. epstem.netnih.govucm.es
Molecular Docking: Simulating the interaction between a small molecule (ligand) and a biological target, such as a protein, to predict binding affinity and mode. This is a key step in identifying potential drug candidates. ekb.egpensoft.netresearchgate.netnih.gov
However, without specific studies on this compound, it is not possible to provide the detailed research findings, data tables, and ligand-protein interaction profiles as requested in the article outline. Further experimental and computational research is required to characterize this specific compound.
Computational and Theoretical Investigations of 2 Benzylchromeno 3,4 D Triazol 4 One
Molecular Docking Studies for Putative Target Identification
Binding Affinity Predictions and Scoring Functions
Detailed computational studies predicting the binding affinity of 2-Benzylchromeno[3,4-d]triazol-4-one to specific biological targets are not extensively available in the public domain. However, the general principles of binding affinity prediction can be applied to understand its potential interactions. These methods are crucial in drug discovery for estimating the strength of the interaction between a ligand, such as the title compound, and a protein's binding site.
Scoring functions are computational algorithms used to approximate the binding free energy of a protein-ligand complex. These functions take into account various physicochemical properties, such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. For a molecule like this compound, the triazole ring can act as a hydrogen bond acceptor, while the benzyl (B1604629) and chromenone moieties can participate in hydrophobic and π-π stacking interactions. nih.govnih.gov
In silico docking simulations are commonly employed to predict the binding pose and affinity. The process involves placing the ligand into the binding site of a target protein and evaluating the interactions using a scoring function. The resulting score, often expressed in kcal/mol, provides an estimate of the binding affinity. Lower scores typically indicate a more favorable binding. For instance, studies on other triazole-containing compounds have shown that the triazole moiety can be critical for achieving high binding affinity to target receptors. researchgate.net
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations provide valuable insights into the conformational flexibility of this compound and its behavior in a biological environment, such as in complex with a protein. These simulations model the atomic movements over time by solving Newton's equations of motion, offering a dynamic view of the molecule's behavior.
An MD simulation can reveal the stability of the ligand within a binding pocket and the key interactions that are maintained over the simulation period. nih.gov For this compound, MD simulations could elucidate the rotational freedom of the benzyl group and the flexibility of the fused ring system. Analysis of the simulation trajectory can include measurements like the root-mean-square deviation (RMSD) to assess the stability of the ligand's pose and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov
Hydrogen bond analysis throughout an MD simulation can quantify the persistence of specific hydrogen bonds between the ligand and the protein, which is a key determinant of binding affinity. researchgate.net The radius of gyration (Rg) can also be monitored to understand the compactness and conformational changes of the ligand-protein complex during the simulation. nih.gov
Mechanistic Biological Studies of 2 Benzylchromeno 3,4 D Triazol 4 One and Analogues
Investigations into Potential Enzyme Inhibition Mechanisms
The therapeutic potential of heterocyclic compounds often stems from their ability to selectively inhibit key enzymes involved in disease pathogenesis. Research into chromeno-triazole derivatives and related compounds has identified several enzymatic targets.
The inhibition of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in managing neurodegenerative diseases. nih.gov Analogues of 2-benzylchromeno[3,4-d]triazol-4-one, particularly those incorporating coumarin (B35378) and triazole moieties, have been investigated as inhibitors of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.govscielo.brfrontiersin.org
Hybrids combining a coumarin core with a benzyl-triazole element have demonstrated notable inhibitory activity. For instance, a series of 3-arylcoumarins bearing an N-benzyl triazole moiety showed weak to moderate activity against cholinesterases. frontiersin.org A specific analogue, 3-(4-((1-(3,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-8-methoxy-2H-chromen-2-one, emerged as a potent AChE inhibitor with an IC50 value of 0.08 µM. frontiersin.org In another study, a hybrid of coumarin and benzylamine (B48309) linked by a triazole ring, 7-((1-(3-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one, was identified as a potent inhibitor of both AChE and BChE, with IC50 values of 3.4 µM and 1.1 µM, respectively. scielo.br
Furthermore, some triazole-based compounds exhibit selective inhibition. A series of 4-substituted benzyl-2-triazole-linked-tryptamine-paeonol derivatives showed a preference for BChE over AChE. researchgate.net The most potent BChE inhibitor from this series had an IC50 of 0.13 µM and a selectivity index greater than 769 over AChE. researchgate.net This selectivity is significant, as BChE is also implicated in the progression of Alzheimer's disease. nih.gov The nitrogen atoms within the 1,2,3-triazole ring are believed to be crucial for the enzyme-inhibitor interaction. nih.gov
| Compound/Analogue Class | Enzyme | IC50 (µM) | Selectivity | Source(s) |
| 3-Arylcoumarin-N-benzyl triazole | AChE | 0.08 | - | frontiersin.org |
| Coumarin-benzylamine-triazole hybrid | AChE | 3.4 | Dual Inhibitor | scielo.br |
| Coumarin-benzylamine-triazole hybrid | BChE | 1.1 | Dual Inhibitor | scielo.br |
| Benzofuran-triazole hybrid (10d) | AChE | 0.55 | - | nih.gov |
| Benzyl-triazole-tryptamine-paeonol | BChE | 0.13 | >769 (BChE/AChE) | researchgate.net |
| Acetoxy genipin-1,2,3-triazole | BChE | - | Activity affected by substituents | nih.gov |
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the synthesis of prostaglandins. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX isoforms. nih.gov The development of selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition. nih.gov
Analogues featuring a 1,2,3-triazole or 1,2,4-triazole (B32235) ring have been designed as selective COX-2 inhibitors. nih.govnih.gov In one study, new hybrids were created by tethering 1,2,3-triazole and benzenesulfonamide (B165840) pharmacophores to existing NSAIDs. nih.gov Two compounds from this series exhibited higher in vitro COX-2 selectivity and inhibitory activity (IC50 = 0.04 µM) than the standard drug celecoxib (B62257) (IC50 = 0.05 µM). nih.gov Similarly, certain 1,2,4-triazole Schiff bases were found to be potent and selective COX-2 inhibitors, with IC50 values as low as 0.04 µM, surpassing celecoxib. nih.gov Molecular docking studies suggest that these triazole derivatives can fit within the COX active site, with a preference for the COX-2 isoform. semanticscholar.org
| Compound/Analogue Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Source(s) |
| Triazole-benzenesulfonamide-NSAID hybrid (6b) | 13.15 | 0.04 | 329 | nih.gov |
| Triazole-benzenesulfonamide-NSAID hybrid (6j) | 12.48 | 0.04 | 312 | nih.gov |
| 1,2,4-Triazole Schiff base (3a) | 13.00 | 0.04 | 325 | nih.gov |
| Thiazole[3,2-b]-1,2,4-triazole derivative (1) | >100 | 20.5 | >4.8 | nih.gov |
| Celecoxib (Reference) | 14.7 | 0.05 | 294 | nih.gov |
Sterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.gov It is the primary target for azole-based antifungal drugs. nih.govmdpi.com The mechanism of action involves the heterocyclic azole ring (such as a triazole) binding to the heme iron atom at the enzyme's active site. nih.gov The nitrogen atom of the triazole ring coordinates as the sixth ligand to the heme ferric ion, disrupting the enzyme's catalytic cycle. nih.govmdpi.com This inhibition leads to the accumulation of toxic 14α-methylated sterols in the fungal membrane, impairing its function and arresting fungal growth. nih.gov
Triazole antifungals like fluconazole (B54011) and voriconazole (B182144) were developed to be highly selective for fungal CYP51 over the human homologue, which is key to their therapeutic use. nih.gov For example, voriconazole exhibits a 220-fold greater selectivity for the Candida albicans CYP51 enzyme compared to the human version. nih.gov This selectivity is determined by the interactions between the drug's side chains and the polypeptide structure of the CYP51 enzyme. mdpi.com
Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial agents. nih.gov Unlike most bacteria, the Mycobacterium genus relies solely on DNA gyrase for this activity. nih.gov
Triazole-containing compounds have been identified as inhibitors of these enzymes. For instance, a novel series of benzimidazole-triazole derivatives were evaluated as DNA topoisomerase I inhibitors. nih.gov Two compounds from this series, 4b and 4h, emerged as potent agents with significant inhibitory activity, highlighting their potential as lead compounds for anticancer therapy. nih.gov Molecular docking studies confirmed that these compounds bind within the active site of topoisomerase I. nih.gov Another triazole-based inhibitor, BDM71403, has shown potent activity against Mycobacterium tuberculosis DNA gyrase. nih.gov These inhibitors act as "poisons" by stabilizing the transient enzyme-DNA complex, which ultimately leads to breaks in the DNA strands. nih.gov
| Compound/Analogue Class | Target Enzyme | IC50 (µM) | Source(s) |
| Benzimidazole-triazole hybrid (4h) | Topoisomerase I | 4.56 | nih.gov |
| Benzimidazole-triazole hybrid (4b) | Topoisomerase I | 7.34 | nih.gov |
| Doxorubicin (Reference) | Topoisomerase I | 12.42 | nih.gov |
No significant findings were identified for the inhibition of 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) by these specific classes of compounds in the reviewed literature.
Cellular Mechanistic Investigations
Beyond direct enzyme inhibition, understanding how these compounds affect complex cellular processes like cell division and programmed cell death (apoptosis) is crucial for evaluating their potential as therapeutic agents, particularly in oncology.
Triazole-containing analogues have demonstrated significant antiproliferative effects in various cancer cell lines by inducing cell cycle arrest and triggering apoptosis. nih.govnih.govnih.gov
Several studies have shown that these compounds can halt the cell cycle at specific phases. For example, a triazole precursor was found to induce G1 phase arrest in the MCF-7 breast cancer cell line. nih.gov In contrast, a series of 1,5-disubstituted 1,2,4-triazoles, designed as analogues of the antimitotic agent combretastatin (B1194345) A-4, caused HeLa and Jurkat cells to arrest in the G2/M phase of the cell cycle. nih.gov This G2/M arrest was also observed in ovarian cancer cells treated with 1,2,4-triazole-3-carboxamides. bohrium.com
This cell cycle arrest is frequently accompanied by the induction of apoptosis. The mechanisms often involve the activation of caspases, a family of proteases central to the apoptotic process. researchgate.net Studies on 1,2,4-triazole-chalcone hybrids and 1,5-disubstituted 1,2,4-triazoles showed activation of the key executioner enzyme, caspase-3. nih.govresearchgate.net Activation of initiator caspases, such as caspase-8 and caspase-9, has also been reported, suggesting the involvement of both extrinsic and intrinsic apoptotic pathways. researchgate.net Further evidence for the intrinsic (mitochondrial) pathway includes the upregulation of the pro-apoptotic protein Bax, the release of cytochrome c, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net
| Compound/Analogue Class | Cancer Cell Line | Effect | Apoptotic Markers | Source(s) |
| Triazole precursor (P7a) | MCF-7 (Breast) | G1 cell cycle arrest | Intrinsic apoptosis | nih.gov |
| 1,5-Disubstituted 1,2,4-triazole (4l, 4o) | HeLa, Jurkat | G2/M cell cycle arrest | Caspase-3 activation, PARP cleavage, Bcl-2 downregulation | nih.gov |
| 1,2,4-Triazole-chalcone hybrid | A549 (Lung) | Apoptosis | Bax increase, Cytochrome c release, Caspase-3/8/9 activation | researchgate.net |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (3g, 3h) | A-594 (Epithelial) | Apoptosis | Caspase-3, Caspase-8, Bax activation; Bcl-2 downregulation | nih.gov |
| 1,2,4-Triazole-3-carboxamide | Leukemia, Ovarian | G2/M cell cycle arrest | PARP cleavage, Caspase-3 cleavage | bohrium.comresearchgate.netnih.gov |
| Phosphonate 1,2,3-triazole (8) | HT-1080 (Fibrosarcoma) | G0/G1 cell cycle arrest | Apoptosis (Caspase-3 independent) | biointerfaceresearch.com |
Modulation of Reactive Oxygen and Nitrogen Species (RONS) in Cellular Systems
The interaction of chromeno-triazole compounds with cellular redox systems is a critical aspect of their mechanism of action. Certain synthetic triazole-conjugated benzoxazones have been shown to induce reactive oxygen species (ROS), which can lead to apoptotic cell death in cancer cells. nih.gov For example, the compound 4-((5-benzyl-1H-1,2,3-triazol-3-yl)-methyl)-7-methoxy-2H-benzo[b] nih.govresearchgate.net-oxazin-3(4H)-one (BTO) was found to inhibit the growth of human non-small cell lung cancer cells by inducing ROS. nih.gov This process can trigger autophagic apoptosis, a programmed cell death pathway involving the activation of tumor suppressor p53 and the cleavage of procaspase-3. nih.gov
Conversely, other studies on different triazole-containing scaffolds have demonstrated a potent inhibitory effect on ROS. researchgate.net Harmine-linked triazole analogues, for instance, have shown significant ROS inhibitory activity, surpassing that of the standard anti-inflammatory drug ibuprofen (B1674241) in some cases. researchgate.net This anti-inflammatory potential is crucial, as the overproduction of ROS is implicated in various pathological conditions driven by oxidative stress. researchgate.net The synthesis of some triazolopyridine derivatives has also been observed to involve ROS, suggesting that the triazole scaffold can participate directly in redox reactions. acs.org
These findings indicate that compounds based on the chromeno-triazole framework can act as modulators of RONS, with the specific outcome—whether induction or inhibition—likely depending on the substitution pattern of the molecule and the cellular context.
Inhibition of Biofilm Formation and Bacterial Morphological Changes
Compounds featuring the chromeno-triazole core have shown significant promise as antimicrobial agents, particularly through their ability to inhibit the formation of bacterial biofilms. nih.govmdpi.comresearchgate.net Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. researchgate.net The ability to disrupt these structures is a key therapeutic goal.
Studies on various analogues, including coumarin-triazole conjugates and benzo[h]chromeno[3,2-e] nih.govresearchgate.netnih.govtriazolo[1,5-c]pyrimidine derivatives, reveal potent activity against a range of bacteria. nih.govmdpi.com For instance, certain coumarin-bis-triazoles have demonstrated superior or comparable anti-MRSA (methicillin-resistant Staphylococcus aureus) activity to clinical drugs like enoxacin (B1671340) and chloromycin. mdpi.com Similarly, some novel 1,2,4-triazole derivatives have exhibited equipotent activity to ampicillin (B1664943) against bacteria such as B. subtilis and P. vulgaris. nih.gov
The mechanism of antibacterial action often involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately, cell death. researchgate.net This disruption can also manifest as significant morphological changes in the bacteria. The inhibition of biofilm formation is a critical aspect of this activity, preventing the establishment of resilient bacterial colonies. researchgate.net Research on new thiazole (B1198619) nortopsentin analogues has shown that these compounds can interfere with the initial steps of biofilm formation in a dose-dependent manner, highlighting a typical anti-virulence profile where biofilm development is inhibited without necessarily affecting the growth of planktonic (free-living) bacteria. researchgate.net
| Compound/Class | Target Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Chromone (B188151) embedded nih.govnih.govnih.gov-triazole (Compound 6s) | Mycobacterium tuberculosis H37Rv | 1.56 | nih.gov |
| Nalidixic acid-based 1,2,4-triazole-3-thione (Azomethine derivatives) | Pseudomonas aeruginosa | 16 | nih.gov |
| Coumarin-bis-triazole (Compound 8a) | MRSA, E. coli, C. albicans | 1-4 | mdpi.com |
| Thione-substituted triazole | Bacillus subtilis, Staphylococcus aureus | 1.56 | nih.gov |
Perturbation of ATP-Binding Cassette (ABC) Transporters and Phosphorus Transport
A significant mechanism contributing to the efficacy of chromeno-triazole analogues is their ability to interact with and inhibit ATP-binding cassette (ABC) transporters. nih.govmdpi.com ABC transporters are efflux pumps that protect cells by expelling a wide variety of toxins and xenobiotics, including many therapeutic drugs. plos.org In cancer cells and pathogenic microbes, the overexpression of ABC transporters like P-glycoprotein (P-gp) or ABCG2 is a major cause of multidrug resistance (MDR). nih.govmdpi.com
Chromone derivatives have been identified as particularly potent and selective inhibitors of the ABCG2 transporter. nih.gov By binding to the transporter, these inhibitors block the efflux of co-administered therapeutic agents, thereby increasing their intracellular concentration and restoring their efficacy. nih.govplos.org Molecular dynamics simulations have shown that chromone inhibitors bind within the same pocket as known potent inhibitors like Ko143. nih.gov This inhibition is a promising strategy to overcome MDR in cancer and potentially in microbial infections. mdpi.complos.org The ideal ABC transporter inhibitor possesses high inhibitory power, low cytotoxicity, and high selectivity for a specific transporter to minimize side effects. mdpi.com
The inhibition of these transporters effectively sensitizes resistant cells to treatment. For example, co-administration of ABC transporter inhibitors with the anti-parasitic drug praziquantel (B144689) leads to paralysis and tegument disruption in schistosomes that are normally resistant. plos.org This demonstrates that inhibiting efflux pumps is a viable strategy for enhancing the activity of existing drugs against resistant pathogens. plos.org
Structure-Activity Relationships (SAR) Related to Molecular Interactions and Mechanistic Efficacy
The biological activity of this compound and its analogues is highly dependent on their molecular structure, and extensive structure-activity relationship (SAR) studies have been conducted on related scaffolds to optimize their efficacy.
The core chromone-triazole structure serves as a pharmacophore, but its potency is significantly modulated by the nature and position of its substituents. nih.govresearchgate.net For the anti-tubercular activity of chromone-embedded nih.govnih.govnih.gov-triazoles, it has been observed that bulky, lipophilic substituents on the phenyl ring attached to the triazole moiety are highly favorable. For example, a compound with a 4-tert-butylphenyl group showed markedly enhanced activity. nih.govresearchgate.net Similarly, alkoxy substitutions at the 4-position of the phenyl ring also improved activity against M. tuberculosis. nih.gov
The substituent on the chromone ring itself is also important. In a series of 14H-benzo[h]chromeno[3,2-e] nih.govresearchgate.netnih.govtriazolo[1,5-c]pyrimidine derivatives, a hydrophobic cyanomethyl group at the 2-position of the triazolopyrimidine system was found to be beneficial for antimicrobial activity. nih.gov
Regarding the benzyl (B1604629) group at the 2-position of the triazole ring, SAR studies on related heterocyclic compounds show that substitutions on this benzyl ring are critical. researchgate.netnih.gov For instance, in a series of 7-azaindole (B17877) inhibitors, di-fluoro substitutions (e.g., 3,5-difluoro) on the benzyl group maintained high potency. researchgate.net In other triazole derivatives, the presence of a benzyl or substituted benzyl group on the triazole nitrogen was found to be more effective against Gram-positive bacteria than a simple phenyl group. The nature of the linker between the core and the benzyl group also plays a role in defining the molecule's biological profile. rsc.org
| Molecular Moiety | Substitution Pattern | Impact on Activity | Reference |
|---|---|---|---|
| Phenyl ring on triazole | Bulky, lipophilic groups (e.g., 4-tert-butyl) | Increased anti-tubercular activity | nih.govresearchgate.net |
| Phenyl ring on triazole | Alkoxy groups (e.g., 4-methoxy) | Enhanced anti-tubercular activity | nih.gov |
| Benzyl group | Substitutions on the benzene (B151609) ring (e.g., difluoro) | Crucial for maintaining high potency | researchgate.net |
| Triazolopyrimidine system | Hydrophobic groups (e.g., cyanomethyl) | Beneficial for antimicrobial activity | nih.gov |
Applications in Chemical Research and Development
Role as a Privileged Scaffold in Medicinal Chemistry Programs
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the development of novel therapeutic agents. mdpi.comrsc.org The 2-Benzylchromeno[3,4-d]triazol-4-one core is built from two components, the chromene and the triazole, both of which are considered privileged structures in their own right. mdpi.comnih.govnih.gov
The chromene (benzopyran) nucleus is a common feature in a multitude of natural products and synthetic compounds, exhibiting a wide array of pharmacological activities with generally low toxicity. mdpi.com Similarly, the triazole ring is a cornerstone of many medicinal compounds due to its metabolic stability, capacity for hydrogen bonding, and its function as a non-classical isostere of an amide. researchgate.netfrontiersin.org The 1,2,4-triazole (B32235) system, in particular, is a well-established privileged scaffold for developing potent antifungal agents, as seen in drugs like Fluconazole (B54011) and Itraconazole. nih.govnih.govresearchgate.net
The fusion of these two privileged systems into the chromeno-triazole framework creates a molecule with significant potential for biological activity. Research into analogous structures has validated this approach. For example, a series of 1H-1,2,4-triazole functionalized chromenols demonstrated significant antifungal activity, with many of the tested compounds proving more potent than reference drugs like ketoconazole (B1673606) and bifonazole. nih.gov The presence of bulky substituents on the chromene portion, analogous to the benzyl (B1604629) group in this compound, was found to be beneficial for this activity. nih.gov Further studies on spiro-glycosyl-chromeno-[3,4-d] mdpi.comresearchgate.netresearchgate.nettriazoles have shown promising antibacterial properties, reinforcing the potential of this fused heterocyclic system. researchgate.net
Table 1: In Vitro Antifungal Activity (MIC, µM) of Related Chromenol-Triazole Analogs This table presents the minimum inhibitory concentration (MIC) values for a selection of 1H-1,2,4-triazole functionalized chromenols, demonstrating the biological potential of the combined chromene-triazole scaffold. nih.gov
| Compound ID | Candida albicans | Candida tenuis | Aspergillus niger | Aspergillus fumigatus | Penicillium chrysogenum | Trichoderma viride |
| 3k | 23.0 | 184.2 | 23.0 | 23.0 | 23.0 | 22.1 |
| 3n | 71.3 | 199.8 | 99.9 | 71.3 | 71.3 | 71.3 |
| Ketoconazole | 18.8 | 37.6 | 37.6 | 37.6 | 75.2 | 75.2 |
| Bifonazole | 19.2 | 38.4 | 38.4 | 38.4 | 76.8 | 76.8 |
| Data sourced from a study on 1H-1,2,4-triazole functionalized chromenols. nih.gov |
Potential as Intermediates in Complex Molecule Synthesis
The this compound scaffold is not only a target molecule but also a versatile intermediate for the synthesis of more elaborate chemical structures. The triazole ring is known for its stability under various reaction conditions, including thermal, acidic, and redox processes, making it a reliable anchor point for further chemical modifications. frontiersin.org
The core structure offers several sites for functionalization:
The Benzyl Group: The benzyl substituent at the N2 position of the triazole ring can potentially be modified. For instance, the aromatic ring of the benzyl group could undergo electrophilic substitution, or the entire group could potentially be cleaved and replaced, allowing for the introduction of different substituents to probe structure-activity relationships.
The Chromenone Ring: The aromatic part of the chromenone system is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups that can modulate the electronic properties and biological activity of the molecule.
The Triazole Ring: While generally stable, the triazole ring can participate in certain transformations, and its nitrogen atoms can influence the reactivity of adjacent groups. researchgate.net
The ability to use the this compound core to generate libraries of related compounds is a key aspect of its utility. By systematically altering the substituents on the benzyl group or the chromenone ring, chemists can create a diverse set of molecules for screening in drug discovery programs. This scaffold serves as a foundational building block for creating complex, polycyclic heterocyclic systems with potential applications in medicinal and materials science. beilstein-journals.org
Contributions to New Synthetic Methodologies
The synthesis of the chromeno[3,4-d]triazol-4-one core itself contributes to the expanding toolkit of modern organic chemistry, particularly in the construction of fused heterocyclic systems. The development of efficient pathways to this scaffold highlights the power of cascade reactions and cycloadditions.
A primary method for constructing the fused chromeno-triazole system is through a 1,3-dipolar cycloaddition. One reported approach involves the reaction of 2H-chromene-3-carbonitriles with sodium azide (B81097), catalyzed by p-toluenesulfonic acid (p-TSA), which yields 2,4-dihydrochromeno[3,4-d] mdpi.comresearchgate.netresearchgate.nettriazoles. researchgate.net This method provides a direct route to the core structure from readily available starting materials. Another variation uses the 1,3-dipolar cycloaddition of 2-C-spiro-glycosyl-3-nitrochromenes with sodium azide to produce related chromeno-triazole derivatives under microwave assistance. researchgate.net
The synthesis of this scaffold is an example of the broader trend in synthetic chemistry toward efficiency and complexity generation. Many modern methods for creating fused triazoles rely on powerful reactions such as:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Known as "click chemistry," this is a highly reliable method for forming 1,2,3-triazole rings. researchgate.netbeilstein-journals.org
Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, often incorporating an intramolecular cycloaddition to build the fused ring system. researchgate.netnih.gov
Intramolecular Cycloadditions: Strategies that build a precursor containing both an azide and an alkyne, which then cyclize to form the fused triazole ring, are particularly effective for creating polycyclic architectures. researchgate.net
The synthesis of this compound and its analogues serves as a platform for refining these synthetic methods, demonstrating their utility in constructing medicinally relevant and structurally intricate heterocyclic compounds.
Table 2: Synthetic Strategies for Chromeno-Fused Triazole Scaffolds
| Synthetic Strategy | Key Reactants | Catalyst/Conditions | Product Type | Reference |
| 1,3-Dipolar Cycloaddition | 2H-Chromene-3-carbonitrile, Sodium Azide | p-TSA | 2,4-Dihydrochromeno[3,4-d] mdpi.comresearchgate.netresearchgate.nettriazole | researchgate.net |
| 1,3-Dipolar Cycloaddition | 2-C-Spiro-Glycosyl-3-Nitrochromene, Sodium Azide | Microwave | (4S)-4-C-spiro-glycosyl-chromeno-[3,4-d] mdpi.comresearchgate.netresearchgate.nettriazole | researchgate.net |
| Tandem Reaction | 1-(Alkyl/aryl)-2-(1H-1,2,4-triazol-1-yl)ethanones, Salicylic Aldehydes | - | 1H-1,2,4-Triazole functionalized Chromenols | nih.gov |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
While classical synthetic methods for triazole and chromenone systems exist, future research must prioritize the development of more efficient, cost-effective, and environmentally benign synthetic strategies. nih.gov The principles of green chemistry are becoming increasingly integral to modern organic synthesis. nih.gov
Future synthetic research should focus on:
One-Pot Multicomponent Reactions (MCRs): Designing MCRs that allow for the assembly of the 2-benzylchromeno[3,4-d]triazol-4-one scaffold from simple, readily available precursors in a single step. This approach improves atom economy and reduces waste by minimizing intermediate isolation and purification steps. mdpi.com
Heterogeneous Catalysis: Exploring the use of reusable, solid-supported catalysts, such as graphitic carbon nitride (g-C₃N₄) or metal-oxide nanoparticles, to facilitate the cyclization and fusion steps. nih.govrsc.org These catalysts offer advantages like easy separation from the reaction mixture, potential for recycling, and reduced metal contamination in the final product. nih.govrsc.org
Continuous-Flow Chemistry: Adapting synthetic routes to continuous-flow reactor systems. rsc.org Flow chemistry provides enhanced control over reaction parameters (temperature, pressure, reaction time), improves safety when handling potentially energetic intermediates, and allows for more straightforward scalability compared to traditional batch processing. rsc.org
Alternative Energy Sources: Investigating the application of microwave irradiation or ultrasound as non-conventional energy sources to accelerate reaction rates, improve yields, and reduce the need for high-boiling-point solvents. nih.gov
A comparison of potential synthetic approaches is outlined in the table below.
| Synthetic Approach | Potential Advantages | Key Research Focus | Relevant Analogs |
| One-Pot MCR | High atom economy, reduced waste, operational simplicity. | Identification of suitable starting materials and catalysts. | Quinazoline and Chromeno[2,3-b]pyridine derivatives. mdpi.comnih.gov |
| Heterogeneous Catalysis | Catalyst reusability, cleaner products, environmental benefits. | Development of novel nanocatalysts (e.g., ZnO-CTAB). | 1,4-disubstituted 1,2,3-triazoles. rsc.org |
| Continuous-Flow Synthesis | Enhanced safety, scalability, precise reaction control. | Optimization of reactor design and flow parameters. | 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid. rsc.org |
Advanced Spectroscopic and Structural Characterization for Mechanistic Insights
A thorough understanding of the structural and electronic properties of this compound is fundamental to elucidating its behavior. While standard techniques like NMR and IR spectroscopy are essential for initial characterization, future work should integrate advanced methods with computational analysis. ijbr.com.pk
Key areas for advanced characterization include:
Single-Crystal X-ray Diffraction: Obtaining a definitive three-dimensional structure of the molecule. This data is invaluable for validating computational models and understanding intermolecular interactions in the solid state.
Combined Spectroscopic and Computational Analysis: Coupling experimental spectroscopic data (FT-IR, Raman, ¹H & ¹³C-NMR) with Density Functional Theory (DFT) calculations. researchgate.neteurjchem.com This integrated approach allows for precise assignment of vibrational modes and chemical shifts, providing deep insight into the molecule's electronic structure and bonding. researchgate.net A strong correlation between theoretical and experimental values would provide high confidence in the structural elucidation. eurjchem.com
The table below summarizes the expected spectroscopic characteristics for the title compound, which future experimental work would aim to confirm.
| Spectroscopic Technique | Expected Key Features for this compound |
| ¹H-NMR | Signals corresponding to aromatic protons on the chromenone and benzyl (B1604629) rings; a characteristic singlet for the benzylic CH₂ group. |
| ¹³C-NMR | Resonances for the carbonyl carbon (C=O) of the lactone, carbons of the triazole ring, and aromatic carbons. |
| FT-IR (cm⁻¹) | Strong absorption band for the C=O stretch (lactone); bands for C=N and N=N stretching in the triazole ring; C-H stretching for aromatic and benzylic groups. |
| UV-Vis (nm) | Absorption maxima corresponding to π→π* and n→π* electronic transitions within the fused aromatic system. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound, aiding in formula confirmation. |
Deeper Elucidation of Molecular Mechanisms in Biological Systems
The fusion of a chromenone core, found in many bioactive natural products, with a triazole ring, a "privileged scaffold" in medicinal chemistry, suggests that this compound could exhibit significant biological activity. nih.govnih.gov Future research must move beyond preliminary screening to unravel the specific molecular mechanisms underlying any observed effects.
Potential research avenues include:
Target Identification: Employing techniques like affinity chromatography or proteomics to identify specific protein targets (e.g., enzymes, receptors) with which the compound interacts.
Mechanism of Action Studies: Investigating the downstream cellular effects following target engagement. For instance, if the compound shows anticancer potential, studies should assess its ability to induce apoptosis, trigger the production of reactive oxygen species (ROS), or cause DNA damage, as has been observed for other nitrogen-containing heterocyclic systems. nih.gov
Enzyme Inhibition Assays: Given that many triazole and chromone (B188151) derivatives are known enzyme inhibitors, it would be pertinent to screen this compound against a panel of relevant enzymes, such as kinases or topoisomerases. nih.gov
Exploration of Structure-Activity Relationships through Targeted Derivatization
To optimize the potential therapeutic properties of this compound, a systematic exploration of its structure-activity relationships (SAR) is essential. nih.gov This involves the synthesis of a library of analogs through targeted derivatization to identify which structural features are crucial for activity and selectivity. nih.govnih.gov
Key modification points for SAR studies include:
The Benzyl Moiety: Substituting the phenyl ring of the benzyl group with various electron-donating or electron-withdrawing groups to probe electronic and steric requirements for target binding.
The Chromenone Core: Introducing substituents at different positions on the benzo portion of the chromenone scaffold to modulate properties like solubility and lipophilicity.
The Triazole Ring: While the core triazole structure is fixed in this scaffold, exploring alternative linkages or isomeric structures could provide valuable comparative data.
The table below illustrates potential points for derivatization on the core structure.
| Modification Site | R-Group Position | Examples of Substituents | Potential Impact |
| Benzyl Ring | R¹ (ortho, meta, para) | -Cl, -F, -OCH₃, -NO₂, -CF₃ | Modulate electronic effects, steric hindrance, and hydrophobic interactions. |
| Chromenone Core | R² (Positions 6, 7, 8, 9) | -OH, -Br, -CH₃, -NH₂ | Alter solubility, metabolic stability, and hydrogen bonding capacity. |
Computational Chemistry in Predictive Design and Optimization
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug design and optimization process. nih.gov Applying these methods to this compound can provide predictive insights and guide synthetic efforts, saving considerable time and resources.
Future computational studies should focus on:
Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of the compound and its derivatives within the target's active site. nih.gov This can help explain SAR data and prioritize the synthesis of the most promising analogs.
DFT for Reactivity Analysis: Using DFT to calculate molecular properties like frontier molecular orbital (FMO) energies (HOMO-LUMO gap) and molecular electrostatic potential (MEP) maps. eurjchem.com These analyses help in understanding the molecule's intrinsic reactivity, stability, and the sites most likely to engage in electrophilic or nucleophilic interactions. researchgate.net
ADME Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed derivatives. This early-stage assessment helps to identify candidates with potentially favorable pharmacokinetic profiles and avoid costly late-stage failures. eurjchem.com
By systematically pursuing these future research directions, the scientific community can fully characterize the chemical, physical, and biological properties of this compound, paving the way for its potential application in diverse scientific fields.
Q & A
Basic Question: What are the standard synthetic protocols for synthesizing 2-Benzylchromeno[3,4-d]triazol-4-one?
Methodological Answer:
The compound can be synthesized via cyclocondensation reactions. A typical approach involves refluxing 4-amino-triazole derivatives with substituted benzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–18 hours . For instance, triazole intermediates are first prepared by reacting hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) with DMSO under prolonged reflux, followed by purification via crystallization (water-ethanol mixtures). Yields range from 60–70%, with purity confirmed by melting point analysis and TLC .
Advanced Question: How can discrepancies in reported biological activities of this compound derivatives be resolved?
Methodological Answer:
Discrepancies often arise from structural variations or impurities. To address this:
- Structural Validation: Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for precise bond-length/angle analysis . For example, crystallographic data (e.g., R-factor < 0.06) can confirm the presence of key functional groups like the benzylchromeno-triazolone core .
- Purity Profiling: Employ HPLC with UV/Vis detection (λ = 254 nm) and mass spectrometry to rule out byproducts .
- Biological Replicates: Test antifungal activity against standardized fungal strains (e.g., Candida albicans ATCC 10231) using CLSI M27 guidelines to ensure reproducibility .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm, chromenone carbonyl at δ 170–175 ppm) .
- IR Spectroscopy: Key peaks include C=O (1650–1700 cm⁻¹) and triazole C-N (1350–1450 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 336.1) .
Advanced Question: How can computational methods optimize the design of this compound derivatives for enhanced antifungal activity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with fungal CYP51 (e.g., hydrogen bonding with His310). Derivatives with γ-lactam moieties show improved binding affinity (ΔG < −8 kcal/mol) .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with MIC values. For example, electron-withdrawing groups (e.g., -CF₃) enhance activity against Aspergillus fumigatus .
- MD Simulations: Validate stability of ligand-enzyme complexes (RMSD < 2 Å over 100 ns) using GROMACS .
Basic Question: What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Ventilation: Use fume hoods for synthesis steps involving volatile solvents (e.g., DMSO) .
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Question: How does nanoformulation improve the therapeutic index of this compound?
Methodological Answer:
- Lipid Nanocarriers: Encapsulate the compound in nanostructured lipid systems (NLS) to reduce cytotoxicity. For example, NLS formulations decrease IC₅₀ in human epithelial cells from 62.5 mg/L (free compound) to >500 mg/L .
- Bioavailability Enhancement: Use PEGylated liposomes to improve solubility and prolong half-life in in vivo models (e.g., zebrafish LC₅₀ increases from 6.2 mg/L to 125 mg/L) .
- Targeted Delivery: Functionalize nanoparticles with ligands (e.g., mannose) for site-specific antifungal action .
Advanced Question: How can crystallographic data resolve ambiguities in the tautomeric forms of triazol-4-one derivatives?
Methodological Answer:
- SC-XRD Analysis: Determine tautomeric states via electron density maps. For example, the 4-oxo tautomer is confirmed by a planar triazolone ring (torsion angles < 5°) and short C=O bond lengths (1.21 Å) .
- ORTEP Visualization: Use ORTEP-3 to generate thermal ellipsoid diagrams, highlighting disorder in alternative tautomers .
- DFT Calculations: Compare experimental vs. computed NMR shifts (RMSD < 0.5 ppm) to validate dominant tautomers .
Basic Question: What in vitro models are suitable for preliminary antifungal screening of this compound?
Methodological Answer:
- Fungal Strains: Test against Candida spp. (e.g., C. albicans ATCC 90028) and dermatophytes (e.g., Trichophyton rubrum ATCC 28189) using broth microdilution (MIC range: 0.5–64 µg/mL) .
- Cell Viability Assays: Use MTT assays on human epithelial cells to assess cytotoxicity (e.g., IC₅₀ > 100 µM for non-toxic derivatives) .
Advanced Question: How do structural modifications at the benzyl position affect the compound’s pharmacokinetic profile?
Methodological Answer:
- Metabolic Stability: Introduce halogens (e.g., -Cl) to reduce CYP450-mediated oxidation. For example, 4-chloro-benzyl derivatives show 80% remaining after 1 h in liver microsomes .
- LogP Optimization: Replace benzyl with pyridylmethyl groups to lower logP from 3.5 to 2.2, improving aqueous solubility .
- Plasma Protein Binding: Use equilibrium dialysis to measure binding affinity (e.g., 95% for unmodified benzyl vs. 85% for fluorinated analogs) .
Advanced Question: What strategies mitigate toxicity in in vivo models while maintaining antifungal efficacy?
Methodological Answer:
- Dose Escalation Studies: In C. elegans, nanostructured formulations increase survival from 30% (free compound) to >80% at 500 mg/L .
- Teratogenicity Reduction: Use zebrafish embryos to screen for developmental toxicity. Nano-encapsulation shifts LC₅₀ from 6.2 mg/L to 125 mg/L .
- Tissue Distribution: Track compound localization via fluorescence labeling in murine models to avoid off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
